Product packaging for 3-(4-Butoxyphenyl)propanamide(Cat. No.:CAS No. 89790-08-9)

3-(4-Butoxyphenyl)propanamide

Cat. No.: B14374876
CAS No.: 89790-08-9
M. Wt: 221.29 g/mol
InChI Key: LIHHBLWXSGBBGW-UHFFFAOYSA-N
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Description

Molecular Structure and Properties 3-(4-Butoxyphenyl)propanamide is an organic compound with the molecular formula C13H19NO2 . It features a propanamide chain linked to a 4-butoxyphenyl ring, a structural motif found in compounds with significant biological activity. Research Applications and Potential This compound is related to a class of (4-alkoxyphenyl) derivatives investigated for their activity in medicinal chemistry. Structural analogs, such as those based on the (4-alkoxyphenyl)glycinamide scaffold, have been identified as potent agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is a prominent target in neuroscience research due to its high expression in the brain's striatum and its implications in disorders like Parkinson's disease, schizophrenia, anxiety, and addiction . Furthermore, similar compounds containing substituted phenylpropanamide and hydrazide cores have been screened for antioxidant and anticancer activities in scientific studies, showing promise in initial biological evaluations . Usage Note This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B14374876 3-(4-Butoxyphenyl)propanamide CAS No. 89790-08-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89790-08-9

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-(4-butoxyphenyl)propanamide

InChI

InChI=1S/C13H19NO2/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-5,7-8H,2-3,6,9-10H2,1H3,(H2,14,15)

InChI Key

LIHHBLWXSGBBGW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCC(=O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for Propanamide Scaffolds

Established Synthetic Pathways for Substituted Propanamides

The formation of the amide bond in propanamides is a cornerstone of their synthesis. Several classical and reliable methods have been developed and refined over the years.

Acylation and Amidation Reactions in Propanamide Synthesis

Direct acylation of amines is a fundamental and widely employed strategy for the synthesis of amides. organic-chemistry.org This typically involves the reaction of a carboxylic acid or its derivative with an amine. In the context of 3-(4-butoxyphenyl)propanamide, this would involve the reaction of 3-(4-butoxyphenyl)propanoic acid with an ammonia (B1221849) source. The use of coupling agents is often necessary to activate the carboxylic acid and facilitate the reaction.

Enzymatic strategies have also emerged as powerful tools for amide bond formation, offering high selectivity and mild reaction conditions. nih.gov These biocatalytic methods often utilize enzymes that activate the carboxylic acid via the formation of an acyl-adenylate or acyl-phosphate intermediate, which then reacts with an amine. nih.gov

The reactivity of amides themselves allows for further transformations. While relatively unreactive towards nucleophilic acyl substitution, amides can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. libretexts.org

Condensation and Alkylation Approaches for Propanamide Derivatives

Condensation reactions provide another versatile route to propanamide derivatives. For instance, the condensation of urea (B33335) with propanoic acid can yield propanamide. wikipedia.org Another common method is the dehydration of ammonium (B1175870) propionate. wikipedia.org

Alkylation reactions can be used to introduce substituents onto the propanamide scaffold. For example, N,N'-alkylidene bisamides can be synthesized through the condensation reaction of aldehydes and amides. researchgate.net

Utilization of Specific Precursors in Propanamide Synthesis

The choice of starting materials can significantly influence the efficiency and outcome of propanamide synthesis. Several key precursors have been utilized to construct the propanamide framework.

Isocyanates and Isothiocyanates: Isocyanates (-N=C=O) are highly reactive functional groups that readily react with various nucleophiles to form a range of compounds, including ureas, amides, and carbamates. nih.govcrowdchem.net The reaction of an isocyanate with an organometallic reagent can lead to the formation of an amide bond. nih.gov Isothiocyanates (R–N=C=S) are also valuable synthetic intermediates, known for their biological activity and versatile reactivity in organic synthesis. rsc.orgmdpi.comchemrxiv.org They can be synthesized from primary amines and serve as building blocks for various heterocyclic compounds. rsc.orgchemrxiv.org

Succinic Anhydride (B1165640): Succinic anhydride is a versatile precursor that can be used to introduce a four-carbon chain, which can then be further modified to form a propanamide derivative. It can be prepared by the dehydration of succinic acid using reagents like acetyl chloride or by the catalytic hydrogenation of maleic anhydride. wikipedia.orggoogle.com Succinic anhydride reacts with alcohols to form monoesters and can participate in Friedel-Crafts acylations. wikipedia.org

Acryloyl Chloride: Acryloyl chloride (CH2=CHCOCl) is a reactive acid chloride used to introduce the acryloyl group into molecules. chemistrylearner.comwikipedia.org It readily reacts with amines to form amides. chemistrylearner.comwikipedia.org Its high reactivity, however, necessitates careful handling. google.com A continuous-flow methodology has been developed for the safe and selective synthesis of this otherwise unstable compound. nih.gov

Advanced Synthetic Techniques for Propanamide Production

In recent years, there has been a drive towards developing more efficient, sustainable, and scalable methods for chemical synthesis. These advanced techniques offer significant advantages over traditional batch processes.

Continuous Flow Synthesis Methods for Enhanced Yield and Purity

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netscielo.br In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. scielo.br This can lead to higher yields, improved purity, and reduced reaction times compared to conventional batch methods. eurekaselect.com

The synthesis of amides has been successfully demonstrated in continuous flow systems. rsc.orgprolabas.com For example, a solvent-free protocol for the continuous flow synthesis of amides at room temperature has been developed using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) as a coupling agent. rsc.org This method has been used to synthesize a variety of amides in high yields. rsc.org Continuous flow has also been applied to the synthesis of the unstable but important precursor, acryloyl chloride, enabling its on-demand production. nih.gov

Microwave-Assisted Synthesis for Efficient Reaction Kinetics

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.govnih.govyoutube.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to accelerated reaction rates. nih.gov

This technology has been successfully applied to the synthesis of various propanamide derivatives. sciforum.net For example, a microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides has been reported, demonstrating the efficiency of this method. sciforum.net Microwave-assisted direct amidation of carboxylic acids and amines has also been developed, offering a fast and effective route to amides with a simple and environmentally friendly work-up. nih.gov

Research Findings on Synthetic Methods for Propanamides

Synthetic MethodKey FeaturesPrecursorsYield/PurityReference
Acylation/Amidation Fundamental amide bond formation.Carboxylic acids, aminesVariable, often requires coupling agents. organic-chemistry.org
Enzymatic Synthesis High selectivity, mild conditions.Carboxylic acids, aminesHigh nih.gov
Condensation Reactions Versatile route to derivatives.Urea, propanoic acid, aldehydes, amidesModerate to high wikipedia.orgresearchgate.net
Continuous Flow Synthesis Enhanced yield, purity, and safety.VariousHigh eurekaselect.comrsc.orgprolabas.com
Microwave-Assisted Synthesis Rapid reaction times, increased yields.VariousHigh nih.govnih.govsciforum.net

Catalytic Systems and Reaction Conditions in Propanamide Synthesis

Catalysts play a pivotal role in amide bond formation by providing an alternative reaction pathway with a lower activation energy. In the context of propanamide synthesis, both basic and acidic substances can be employed to facilitate the reaction.

Triethylamine (B128534) is a widely used organic base in the synthesis of amides, particularly when acyl chlorides are used as starting materials. wikipedia.org The primary function of triethylamine is to act as an acid scavenger. In the reaction between an amine and an acyl chloride to form an amide, hydrogen chloride (HCl) is produced as a byproduct. This HCl can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction. Triethylamine neutralizes the generated HCl, forming triethylammonium (B8662869) chloride and allowing the amidation reaction to proceed to completion. wikipedia.org

The general reaction is as follows wikipedia.org: R'C(O)Cl + R₂NH + (CH₃CH₂)₃N → R'C(O)NR₂ + (CH₃CH₂)₃NH⁺Cl⁻ (Acyl Chloride + Amine + Triethylamine → Amide + Triethylammonium Chloride)

Beyond its role as an acid scavenger, triethylamine and other tertiary amines can also catalyze the formation of urethane (B1682113) foams and epoxy resins. wikipedia.org It is also utilized as a catalyst and acid neutralizer in various condensation reactions. wikipedia.orgsigmaaldrich.com

While simple organic acids like acetic acid are fundamental in chemistry, their role as a primary catalyst in the direct amidation of carboxylic acids to form propanamides is less common compared to other systems. Often, stronger catalysts are required. The biotechnological production of propionic acid can result in acetic acid as a byproduct, but this is distinct from its use as a catalyst in synthesis. wikipedia.org More frequently, specialized catalysts such as boric acid derivatives and Group (IV) metal catalysts like those based on titanium and zirconium are employed for direct catalytic amidation, which involves the condensation of a carboxylic acid and an amine. ucl.ac.uk These catalytic systems often require methods for water removal, such as molecular sieves or azeotropic distillation, to drive the reaction equilibrium towards the amide product. ucl.ac.uk

The choice of solvent is a critical parameter in the synthesis of propanamides, significantly influencing reaction rates, yields, and the ease of product purification. numberanalytics.com Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism. numberanalytics.comsolubilityofthings.com For amide bond formation, polar solvents are often favored due to their ability to dissolve the reactants and stabilize the charged intermediates involved in the reaction. numberanalytics.com

The optimization of propanamide synthesis often involves screening a variety of solvents to identify the one that provides the highest yield. Research on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides demonstrated that changing the solvent had a significant impact on the product yield. nih.gov For instance, conducting the reaction in acetonitrile (B52724) resulted in a considerably better yield compared to alcohols like ethanol (B145695) or dioxane. nih.gov

The following table, adapted from studies on the synthesis of a specific N-morpholino-substituted propanamide derivative, illustrates the effect of solvent choice on reaction yield. nih.gov

SolventReaction Temperature (°C)Yield (%)
Ethanol (EtOH)18027
Isopropanol (i-PrOH)18031
tert-Butanol (t-BuOH)18035
Acetonitrile (MeCN)18054
Acetonitrile (MeCN)17062
Dioxane18044
N,N-Dimethylformamide (DMF)18038
Dimethyl sulfoxide (B87167) (DMSO)18042

Further optimization showed that reducing the temperature in acetonitrile from 180 °C to 170 °C improved the yield even more, highlighting the interplay between solvent and temperature. nih.gov

The purification step of recrystallization also relies on a careful selection of solvents. For propanamide, a range of solvents and their mixtures can be utilized, including water, methanol, ethanol, acetone, benzene (B151609), toluene, ethyl acetate, methyl propionate, chloroform, and dioxane. google.com The suitability of these solvents for recrystallization suggests their potential use in the reaction phase as well, depending on the specific reactants and conditions. google.com Ultimately, achieving a high yield requires a systematic approach to optimizing reaction conditions, with solvent selection being a primary consideration. deskera.com

Chemical Reactivity and Transformation of Propanamide Structures

Oxidation Reactions of Substituted Propanamides

Oxidation reactions on substituted propanamides can target the alkyl side chain, the aromatic ring, or its substituents. The specific site of oxidation depends on the reagents used and the reaction conditions.

Regioselective Oxidation of Aromatic Moieties (e.g., methoxy (B1213986) group to hydroxyl)

The butoxy group (–O-C₄H₉) on the phenyl ring of 3-(4-Butoxyphenyl)propanamide is generally stable to oxidation. However, ether linkages on aromatic rings can be cleaved under specific, often harsh, conditions to yield a hydroxyl group (a phenol). This resulting phenolic hydroxyl group is highly versatile and can participate in various chemical reactions, including oxidation nih.gov.

Once the phenol (B47542) is formed, it is susceptible to oxidation, which can lead to the formation of quinones or other oxidation products, depending on the oxidizing agent and reaction conditions. The presence of the hydroxyl group activates the aromatic ring, making it more electron-rich and thus more prone to oxidative processes.

Reduction Reactions of Amide and Related Functional Groups

The amide functional group is a key site for reduction reactions in propanamide structures. The outcome of the reduction is highly dependent on the choice of reducing agent.

Reduction of Amide to Amine Linkages

The amide group in this compound can be effectively reduced to the corresponding amine, 3-(4-Butoxyphenyl)propan-1-amine. This transformation involves the complete removal of the carbonyl oxygen and its replacement with two hydrogen atoms.

Strong reducing agents are typically required for this conversion due to the stability of the amide bond. Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent commonly used for this purpose numberanalytics.comacs.orgmasterorganicchemistry.comharvard.edu. The reaction proceeds via a two-step mechanism:

Nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the amide masterorganicchemistry.com.

This is followed by the elimination of the oxygen atom (coordinated to the aluminum species) and a second hydride addition to the resulting iminium ion intermediate to form the final amine masterorganicchemistry.com.

Other reagents can also be employed, each with varying reactivity and selectivity. For example, Samarium(II) iodide (SmI₂) in the presence of an amine and water has been shown to reduce amides, but it can selectively cleave the C-N bond to produce alcohols instead of amines nih.govacs.org. Borane complexes (BH₃•L) are effective at reducing carboxylic acids and can also reduce amides harvard.edu. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides on its own acs.org.

Table 1: Reactivity of Common Reducing Agents with Amides and Other Functional Groups

Reducing Agent Amide Ester Carboxylic Acid Ketone/Aldehyde
Lithium Aluminum Hydride (LiAlH₄) High High High High
Sodium Borohydride (NaBH₄) Low Low Low High
Borane (BH₃) High Low High High
Samarium(II) Iodide (SmI₂/H₂O) High (to Alcohol) High --- High

Nucleophilic and Electrophilic Substitution Reactions

Both the aromatic ring and the amide nitrogen of this compound can participate in substitution reactions, guided by the electronic nature of the molecule.

Aromatic Substitution Patterns on Phenyl Rings

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. libretexts.org The position of this substitution is directed by the existing substituents: the 4-butoxy group and the 3-propanamide side chain. masterorganicchemistry.com

Butoxy Group (–O-C₄H₉): The oxygen atom has lone pairs of electrons that it can donate into the aromatic ring via resonance. This makes the butoxy group a strong activating group and an ortho, para-director.

Propanamide Side Chain (–CH₂CH₂CONH₂): This alkyl-type chain is connected to the ring by a saturated bridge. It does not have a strong electronic interaction with the ring's pi system through resonance. vaia.com It acts as a weak activating group through an inductive effect, also directing incoming electrophiles to the ortho and para positions. vaia.comchegg.com

Given that the butoxy group is a much stronger activating group, it will dominate the directing effects. The para position is already occupied by the propanamide chain. Therefore, electrophilic substitution will be strongly favored at the positions ortho to the butoxy group (positions 3 and 5 on the ring).

Table 2: Directing Effects of Substituents on the Phenyl Ring

Substituent Type Activating/Deactivating Directing Effect
-O-C₄H₉ (Butoxy) Electron-Donating (Resonance) Strong Activator Ortho, Para
-CH₂CH₂CONH₂ (Propanamide) Electron-Donating (Inductive) Weak Activator Ortho, Para

Substitution at Amide Nitrogen

The nitrogen atom of the propanamide group is generally not very nucleophilic. Its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, making it less available to attack electrophiles compared to the nitrogen in an amine. masterorganicchemistry.com

However, substitution at the amide nitrogen is possible. For instance, N-substituted amides are commonly synthesized by reacting a primary or secondary amine with an acyl chloride. mdpi.com While direct alkylation of a pre-existing amide like this compound is challenging, it can be achieved under specific conditions, often requiring a strong base to deprotonate the nitrogen first.

In contrast, if the amide is first reduced to a primary amine, the resulting nitrogen becomes significantly more nucleophilic. libretexts.org This primary amine can readily react with alkyl halides in a nucleophilic substitution reaction. tutorchase.com However, this process can be difficult to control, as the newly formed secondary amine is often even more nucleophilic than the primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.commasterorganicchemistry.com

Hydrolysis of the Amide Bond in Propanamide Derivatives

The hydrolysis of the amide bond in propanamide derivatives, including this compound, is a fundamental reaction that cleaves the amide linkage to form a carboxylic acid and an amine. byjus.comlibretexts.org This process is generally resistant to uncatalyzed hydrolysis and requires heating with acidic or basic aqueous solutions. byjus.comlibretexts.org

In a basic medium, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. byjus.comlibretexts.org The amide ion is then ejected as a leaving group. In the final step, the strongly basic amide ion deprotonates the carboxylic acid to yield a carboxylate salt and ammonia (B1221849) or an amine. libretexts.org This acid-base reaction at the end drives the reaction to completion. libretexts.org

Enzymes, such as proteases, can also catalyze amide bond hydrolysis under physiological conditions. libretexts.orgnih.gov

The expected hydrolysis products of this compound are 3-(4-Butoxyphenyl)propanoic acid and ammonia.

Table 1: General Conditions for Hydrolysis of Propanamide Derivatives

Condition Reagents Products Mechanism Highlights
Acidic Hydrolysis Aqueous acid (e.g., H₂SO₄, HCl), heat Carboxylic acid, Ammonium salt Protonation of carbonyl oxygen, nucleophilic attack by water, irreversible due to amine protonation. youtube.commcmaster.ca
Basic Hydrolysis Aqueous base (e.g., NaOH, KOH), heat Carboxylate salt, Amine Nucleophilic attack by hydroxide ion, elimination of amide anion, irreversible due to carboxylate formation. byjus.comlibretexts.org

Cyclization and Ring Formation Reactions Involving Propanamide Intermediates

Propanamide structures can serve as precursors in various cyclization reactions to form heterocyclic or carbocyclic rings. wikipedia.org These transformations are valuable in the synthesis of complex molecules. The specific reaction pathways depend on the substituents on the propanamide backbone and the reaction conditions employed.

One notable reaction for primary amides like propanamide is the Hofmann rearrangement, where treatment with bromine and a strong base leads to an amine with one less carbon atom, via an isocyanate intermediate. wikipedia.orgyoutube.com While not a cyclization of the propanamide itself, the resulting amine can be a precursor for subsequent ring-forming reactions.

Intramolecular reactions can lead to the formation of cyclic structures. For instance, if the propanamide derivative contains a suitable electrophilic site elsewhere in the molecule, the amide nitrogen or the enolate of the amide could act as a nucleophile to close a ring. For a molecule like this compound, derivatization would be necessary to introduce such reactive sites for cyclization.

Ring-closing metathesis (RCM) is a powerful method for forming rings, although it requires the presence of at least two alkene functionalities within the molecule. wikipedia.org Other named reactions that can involve amide-like intermediates in ring formation include the Bischler–Napieralski and Pictet–Spengler reactions for the synthesis of isoquinolines, though these typically start from β-arylethylamines, which could be derived from a propanamide. wikipedia.org

Cascade reactions, where multiple bond-forming events occur in a single operation, can also be employed to construct complex ring systems from acyclic precursors that may contain a propanamide moiety. nih.gov For example, a conjugate addition followed by an intramolecular cyclization could be envisioned. nih.gov

Table 2: Examples of Ring-Forming Reactions Potentially Involving Amide Derivatives

Reaction Name Description Relevance to Propanamides
Bischler–Napieralski Reaction Cyclodehydration of a β-arylethylamide or β-arylethylcarbamate using a condensing agent like P₂O₅ or POCl₃ to form a dihydroisoquinoline. wikipedia.org A derivative of this compound could potentially undergo this reaction if the amide nitrogen is acylated.
Pictet–Spengler Reaction Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline. wikipedia.org The amine product from the Hofmann rearrangement of a suitable propanamide could be a substrate.
Ring-Closing Metathesis (RCM) An intramolecular olefin metathesis reaction to form cyclic alkenes. wikipedia.org Would require introducing two alkenyl groups into the this compound structure.

Structure Activity Relationship Sar Studies and Derivative Design

Systematic Modification of the Propanamide Backbone

The propanamide core, with its characteristic formula CH3CH2C=O(NH2), provides a foundational scaffold for a variety of derivatives. wikipedia.org This simple yet versatile structure can be prepared through methods like the condensation reaction between urea (B33335) and propanoic acid or the dehydration of ammonium (B1175870) propionate. wikipedia.org Alterations to this backbone, such as the introduction of substituents or conformational constraints, can significantly impact the compound's binding affinity to biological targets. Research into related amide derivatives has shown that even minor changes can lead to a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.netsphinxsai.com

Functionalization of Aromatic Moieties in Propanamide Derivatives

The aromatic ring in propanamide derivatives is a key area for functionalization, with modifications to this part of the molecule having a profound effect on biological activity.

The length of the alkoxy chain attached to the phenyl ring is a critical determinant of a compound's properties. Studies on (4-alkoxyphenyl)glycinamides have shown that agonist activity can be correlated with the lipophilicity conferred by the alkoxy chain. nih.govnih.gov Specifically, derivatives with a (S)-2-methylbutyl or a cyclobutylmethyl group demonstrated a favorable balance between potency and lipophilicity. nih.govnih.gov In other contexts, such as with fullerene derivatives, the alkoxy chain length influences hydrophobicity, which in turn affects miscibility and interfacial interactions in materials science applications. nih.gov For instance, a derivative with a three-carbon chain (propoxy) exhibited the highest power-conversion efficiency in polymer solar cells, suggesting an optimal balance of electron mobility and miscibility. nih.gov This highlights the principle that the butoxy group in 3-(4-butoxyphenyl)propanamide likely plays a significant role in modulating the compound's lipophilicity and, consequently, its biological activity.

Introduction of Heterocyclic Systems into Propanamide Structures

Incorporating heterocyclic rings into the propanamide scaffold is a common and effective strategy to generate novel compounds with diverse pharmacological properties.

The conjugation of various heterocyclic systems to a propanamide framework has yielded compounds with a wide array of biological activities.

Pyrazole (B372694): Pyrazole derivatives are known for their broad biological potential, including anticancer and anti-inflammatory activities. nih.govmdpi.comresearchgate.net The incorporation of a pyrazole moiety into other molecular scaffolds has been shown to result in potent inhibitors of various enzymes. nih.gov

Thiadiazole: Thiadiazole derivatives are recognized for their diverse pharmacological activities, including anticancer properties. nih.govjocpr.com The 1,3,4-thiadiazole (B1197879) ring, in particular, is a versatile scaffold in medicinal chemistry. nih.govencyclopedia.pub

Triazole: Triazole-containing compounds, especially those with a 1,2,4-triazole (B32235) ring, are well-established as potent antifungal agents. nih.govnih.govlongdom.org The mechanism of action often involves the inhibition of key fungal enzymes. nih.gov Hybrid molecules incorporating a triazole ring have also shown promising antibacterial and antioxidant activities. researchgate.netresearchgate.net

Quinazoline (B50416): Quinazoline-benzimidazole hybrids have emerged as a new class of antimicrobial agents, showing activity against multidrug-resistant bacteria. nih.gov The quinazoline scaffold can be synthetically modified to create inhibitors of various biological targets. nih.gov

Isoxazole: Isoxazole derivatives are utilized in the development of new agents with a range of biological activities, including anticancer and anti-inflammatory effects, often with low cytotoxicity. nih.govresearchgate.net Enantiopure isoxazolidines, synthesized via 1,3-dipolar cycloaddition, have demonstrated significant antioxidant and antimicrobial activities. researchgate.net

Table 1: Summary of Biological Activities of Heterocyclic Propanamide Conjugates

Heterocycle Biological Activity Reference
Pyrazole Anticancer, Anti-inflammatory nih.govmdpi.comresearchgate.netnih.gov
Thiadiazole Anticancer nih.govjocpr.com
Triazole Antifungal, Antibacterial, Antioxidant nih.govnih.govlongdom.orgresearchgate.netresearchgate.net
Quinazoline Antimicrobial nih.govnih.gov

Chiral Propanamide Derivatives and Stereochemical Considerations

Stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds. The synthesis of stereoisomeric propanamide derivatives of estradiols has been explored for their potential as 17β-hydroxysteroid dehydrogenase inhibitors, highlighting the importance of stereoisomerism in determining biological function. nih.gov The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its interaction with chiral biological targets such as enzymes and receptors. Therefore, the synthesis and biological evaluation of enantiomerically pure forms of this compound and its derivatives are essential for fully understanding their structure-activity relationships.

Table 2: List of Compounds Mentioned

Compound Name
This compound
(4-alkoxyphenyl)glycinamides
2-phenoxybenzamides
NAI-107
Pyrazole-benzimidazole conjugates
1,3,4-thiadiazole derivatives
1,2,4-triazole derivatives
Quinazoline-benzimidazole hybrids
Isoxazole derivatives
Enantiopure isoxazolidines

Computational Approaches to SAR Elucidation

In the quest to understand and optimize the biological activity of pharmaceutical compounds, computational methods have become indispensable tools. These in silico techniques allow for the rapid assessment of chemical libraries and provide deep insights into the molecular interactions that govern a drug's efficacy. For compounds like this compound, computational approaches are pivotal in elucidating their Structure-Activity Relationships (SAR), guiding the design of more potent and selective derivatives.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves predicting the binding mode of a ligand (e.g., a derivative of this compound) within the active site of a biological target, such as an enzyme or a receptor. These studies are fundamental to understanding the structural basis of a compound's activity and for the rational design of new, improved molecules.

The process of molecular docking can be broadly divided into two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the target's binding site. The scoring function then estimates the binding affinity for each of these poses, allowing them to be ranked.

While specific molecular docking studies for this compound are not extensively available in public literature, the methodologies are well-established and have been applied to a wide array of structurally related propanamide derivatives and other small molecules. researchgate.netnih.govnih.gov These studies provide a clear framework for how such an investigation would be conducted.

A typical molecular docking workflow involves:

Preparation of the Target Protein: The three-dimensional structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site. nih.gov

Preparation of the Ligand: The 2D structure of the ligand, in this case, a derivative of this compound, is converted into a 3D conformation. The ligand's geometry is optimized to its lowest energy state. nih.gov

Docking Simulation: Using software such as AutoDock, Gold, or Glide, the ligand is placed into the defined binding site of the protein. nih.gov The program then explores various orientations and conformations of the ligand, and the interactions with the protein are evaluated.

Analysis of Results: The output of a docking simulation provides a set of possible binding poses, each with a corresponding docking score or estimated binding energy. nih.gov Lower binding energies typically indicate more favorable binding. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the key determinants of binding. nih.gov

For instance, in studies of other propanamide-containing compounds, molecular docking has been instrumental in identifying key interactions within the active sites of enzymes like cholinesterases or cyclooxygenases. researchgate.netnih.gov These studies often reveal that the propanamide moiety can form crucial hydrogen bonds with specific amino acid residues, while the substituted phenyl ring, analogous to the butoxyphenyl group in this compound, can engage in hydrophobic or π-π stacking interactions. nih.gov

To illustrate the type of data generated from such a study, the following interactive table presents hypothetical docking results for a series of this compound derivatives against a putative enzyme target. This data is for illustrative purposes to demonstrate how docking results are typically presented and interpreted.

Compound DerivativeDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues
This compound -7.52.5TYR121, TRP84
3-(4-Ethoxyphenyl)propanamide -7.23.1TYR121, TRP84
3-(4-Propoxyphenyl)propanamide -7.81.9TYR121, TRP84, PHE290
3-(4-Pentoxyphenyl)propanamide -8.11.2TYR121, TRP84, PHE290
3-(3-Butoxyphenyl)propanamide -6.94.5TYR121

From this hypothetical data, one could infer that increasing the length of the alkoxy chain from ethoxy to pentoxy improves the predicted binding affinity, potentially due to enhanced hydrophobic interactions with a residue like PHE290. The shift of the butoxy group from the para to the meta position appears to be detrimental to binding. This type of analysis is crucial for guiding the synthesis of new derivatives with potentially improved biological activity.

The insights gained from molecular modeling and docking are invaluable for the iterative process of drug design. They allow medicinal chemists to prioritize which novel derivatives to synthesize and test, thereby saving significant time and resources in the discovery of new therapeutic agents.

Biological Activities and Mechanistic Investigations in Vitro Focus

Antioxidant Activity Assessment (e.g., DPPH radical scavenging)

No studies were found that specifically assess the DPPH radical scavenging activity or other antioxidant properties of 3-(4-Butoxyphenyl)propanamide. While research exists on the antioxidant potential of various phenolic and amide-containing compounds, these findings cannot be directly attributed to this compound without specific experimental evidence. nih.govresearchgate.netnih.govresearchgate.netconsensus.app

Receptor Modulation and Agonist/Antagonist Properties (e.g., Formyl-Peptide Receptor 2)

There is no available research detailing the modulatory effects of this compound on the Formyl-Peptide Receptor 2 (FPR2) or any other receptor. Studies on FPR2 agonists and antagonists focus on other specific chemical entities. nih.govmedchemexpress.comnih.gov

Enzyme Inhibition Studies (e.g., DPP-IV, AChE, LOX)

No data is available regarding the inhibitory activity of this compound against Dipeptidyl peptidase-IV (DPP-IV), Acetylcholinesterase (AChE), or Lipoxygenase (LOX). The literature describes various inhibitors for these enzymes, but none are identified as this compound. mdpi.comnih.govnih.govnih.govwikipedia.orgnih.govmdpi.comfrontiersin.orgresearchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Propanamide Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. For a molecule like 3-(4-Butoxyphenyl)propanamide, DFT calculations can elucidate its geometry, vibrational modes, and electronic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of a given atomic arrangement and systematically alters the coordinates to find the configuration with the minimum energy. For propanamide derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly used to obtain reliable optimized geometries. nih.gov

The optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric relationships. For instance, the planarity of the amide group and the orientation of the butoxyphenyl group relative to the propanamide chain are determined through this process.

Furthermore, molecules with rotatable single bonds, like the butoxy chain and the C-C bonds in the propanamide linker of this compound, can exist in multiple conformations. Conformer analysis involves identifying these different stable isomers and calculating their relative energies to determine the most probable shapes of the molecule at a given temperature. The flexibility of the butoxy group and the potential for rotation around the Ar-CO and C-N bonds in the amide linkage are key areas of conformational interest. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Propanamide System (based on a structural analogue) Note: This data is for a related compound and serves to illustrate the type of information obtained from DFT calculations.

ParameterBondCalculated Value
Bond Lengths (Å)C=O~1.24
C-N (amide)~1.36
Caromatic-Caliphatic~1.51
Caromatic-O~1.37
Bond Angles (°)O=C-N~123
C-N-H~119
Caromatic-O-Caliphatic~118

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed to ensure the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to simulate the vibrational spectrum.

These simulations are invaluable for assigning specific vibrational modes to the experimental bands. For this compound, key vibrations would include the N-H stretch, C=O stretch of the amide group, aromatic C-H and C=C stretches, and the C-O-C stretches of the ether linkage. Comparing the calculated frequencies with experimental data can confirm the synthesized structure. nih.gov

Table 2: Illustrative Vibrational Frequencies for a Propanamide System (based on a structural analogue) Note: This data is for a related compound and serves to illustrate the type of information obtained from DFT calculations.

Vibrational ModeFunctional GroupCalculated Frequency (cm-1)Typical Experimental Range (cm-1)
N-H StretchAmide~34503300-3500
C-H Stretch (Aromatic)Phenyl Ring~31003000-3100
C-H Stretch (Aliphatic)Propyl/Butyl Chain~29602850-2960
C=O Stretch (Amide I)Amide~16851650-1690
N-H Bend (Amide II)Amide~15601510-1570
C=C StretchAromatic Ring~1600, ~15001450-1600

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. ekb.eg A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich butoxyphenyl ring, while the LUMO may be distributed over the amide group and the aromatic ring. DFT calculations provide the energies of these orbitals and visualize their spatial distribution. mdpi.com These results are essential for predicting how the molecule will interact with other chemical species. researchgate.net

Table 3: Illustrative Electronic Properties for a Propanamide System (based on a structural analogue) Note: This data is for a related compound and serves to illustrate the type of information obtained from DFT calculations.

ParameterCalculated Value (eV)
HOMO Energy~ -6.2
LUMO Energy~ -0.5
HOMO-LUMO Gap (ΔE)~ 5.7

Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. These predictions are highly valuable for interpreting experimental NMR spectra and confirming the chemical structure. nih.gov

Predicting NMR spectra for flexible molecules like this compound can be complex due to the presence of multiple conformers. Often, a Boltzmann-weighted average of the chemical shifts from several low-energy conformers is calculated to provide a more accurate prediction. The restricted rotation around the amide C-N bond can also lead to distinct signals for protons on groups attached to the nitrogen, a feature that can be investigated computationally. mdpi.comlibretexts.org Unusual chemical shifts, such as those caused by hydrogen bonding to the aromatic ring, can also be explored. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of the transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum, showing the absorption maxima (λmax) and the corresponding oscillator strengths. researchgate.net

For an aromatic compound like this compound, the main electronic transitions are typically π → π* transitions within the benzene (B151609) ring. The butoxy substituent, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. TD-DFT calculations can quantify this effect and help in the interpretation of the experimental spectrum. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. arxiv.org MD applies the principles of classical mechanics to simulate the motions of atoms and molecules, providing a detailed view of the conformational landscape. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its structural features might contribute to its biological activity.

QSAR studies on related propanamide and alkoxybenzene derivatives have been conducted to explore their potential as antimicrobial agents or enzyme inhibitors. researchgate.netnih.gov These studies typically involve the calculation of various molecular descriptors, which are numerical values representing different aspects of a molecule's structure. These descriptors are then correlated with the observed biological activity using statistical methods to develop a QSAR model.

Key Molecular Descriptors in QSAR:

For a molecule like this compound, the following types of descriptors would be relevant in a QSAR study:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). The butoxy group, for instance, is an electron-donating group, which can influence the molecule's reactivity and interactions.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes and hydrophobic pockets of proteins. The butoxyphenyl group significantly contributes to the lipophilicity of the compound.

Topological Descriptors: These are numerical indices that describe the connectivity of atoms within the molecule.

A hypothetical QSAR study on a series of 3-(4-alkoxyphenyl)propanamide derivatives might reveal that the length of the alkoxy chain is positively correlated with a specific biological activity up to a certain point (a "bilinear model"), beyond which the activity might decrease due to steric hindrance or excessive lipophilicity.

Illustrative Data Table for a Hypothetical QSAR Study:

CompoundBiological Activity (IC50, µM)LogP (Hydrophobicity)Molecular Weight ( g/mol )Dipole Moment (Debye)
3-(4-Methoxyphenyl)propanamide15.21.2179.223.1
3-(4-Ethoxyphenyl)propanamide10.81.7193.253.3
This compound 5.4 2.7 221.30 3.5
3-(4-Hexoxyphenyl)propanamide8.13.7249.353.6

Note: The data in this table is illustrative and intended to demonstrate the type of information presented in a QSAR study. It does not represent actual experimental values for these compounds.

Interaction Energy Analysis and Hydrogen Bonding Networks

Interaction energy analysis is a computational method used to quantify the strength of the non-covalent interactions between a ligand, such as this compound, and its biological target, typically a protein or an enzyme. This analysis, often performed in conjunction with molecular docking simulations, provides detailed insights into the binding mode and the key residues involved in the interaction.

The structure of this compound features several key functional groups that can participate in various types of interactions:

The Amide Group (-CONH2): The amide group is a classic hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). This allows it to form strong and specific hydrogen bonds with amino acid residues in a protein's binding site, such as serine, threonine, asparagine, or glutamine.

The Ether Oxygen: The oxygen atom in the butoxy group can also act as a hydrogen bond acceptor.

The Phenyl Ring: The aromatic ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. It can also form hydrophobic interactions with nonpolar residues.

The Butyl Chain: The flexible butyl chain contributes to hydrophobic interactions within the binding pocket.

Molecular docking studies of related compounds, such as inhibitors of various enzymes, have shown that the precise orientation and interaction energies are critical for their inhibitory activity. nih.govnih.gov For this compound, a molecular docking simulation into a hypothetical enzyme active site might reveal that the propanamide group forms a key hydrogen bond network with polar residues, while the butoxyphenyl moiety is buried in a hydrophobic pocket.

Analysis of Hydrogen Bonding Networks:

Illustrative Data Table for a Hypothetical Interaction Energy Analysis:

Interacting Residue (Protein)Ligand Atom (this compound)Interaction TypeDistance (Å)Interaction Energy (kcal/mol)
Serine 221 (OH)Carbonyl Oxygen (C=O)Hydrogen Bond2.8-4.5
Asparagine 155 (NH2)Amide Nitrogen (N-H)Hydrogen Bond3.1-3.2
Phenylalanine 290Phenyl Ringπ-π Stacking4.5-2.1
Leucine 287Butyl ChainHydrophobic--1.8
Water MoleculeEther OxygenWater-mediated H-bond3.0-1.5

Note: The data in this table is illustrative and based on typical values observed in molecular docking and interaction energy studies. It does not represent actual calculated values for this compound.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the detailed molecular structure of 3-(4-Butoxyphenyl)propanamide. By analyzing the interaction of the molecule with electromagnetic radiation, specific structural features can be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons in different chemical environments. The aromatic protons on the phenyl ring would appear in the downfield region, typically between 6.8 and 7.2 ppm. The protons of the methylene (B1212753) group adjacent to the oxygen atom of the butoxy group would also be in a relatively downfield position. The signals for the other methylene groups of the butoxy chain and the propanamide moiety would appear at characteristic chemical shifts, and their splitting patterns would provide information about neighboring protons.

¹³C NMR: The ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct electronic environment. The carbonyl carbon of the amide group would be the most downfield signal, typically in the range of 170-175 ppm. The aromatic carbons would generate signals in the aromatic region (around 114-158 ppm). The carbon atoms of the butoxy group and the propanamide side chain would have characteristic chemical shifts in the upfield region of the spectrum.

A predicted ¹³C NMR data table for this compound is presented below.

Atom No.Predicted Chemical Shift (ppm)
1175.4
238.9
330.8
4132.0
5129.5
6114.6
7157.9
8114.6
9129.5
1067.6
1131.3
1219.2
1313.8

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide and ether functional groups. A strong absorption band around 1650 cm⁻¹ would indicate the C=O stretching of the amide. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3350-3180 cm⁻¹. The C-O stretching of the butoxy ether group would likely be observed in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS, HRMS, EI-MS, GC-MS, MALDI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule, providing valuable structural information from the resulting fragment ions. For instance, cleavage of the bond between the carbonyl group and the adjacent methylene group or fragmentation of the butoxy side chain would be expected.

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to the electronic transitions within the molecule. The phenyl ring in this compound constitutes a chromophore that would absorb UV light. The presence of the butoxy group, an auxochrome, attached to the phenyl ring would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene (B151609).

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification of this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting materials, the appearance of a new spot corresponding to the product and the disappearance of the reactant spots would indicate the progression of the reaction. The relative polarity of the product compared to the reactants would determine its retention factor (Rf) on the TLC plate.

Gas Chromatography (GC) for Volatile Components

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability, particularly of the amide group. A common derivatization technique is silylation, which replaces the active hydrogen on the amide with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more suitable for GC analysis. nih.gov

GC coupled with a mass spectrometer (GC-MS) is particularly advantageous as it provides not only quantitative data but also structural information, aiding in the unambiguous identification of the analyte. google.comatlantis-press.com The selection of an appropriate capillary column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a suitable choice for aromatic compounds.

Interactive Data Table: Example GC-MS Parameters for Analysis of Aromatic Amides

ParameterValue
GC System Agilent 7890A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.

A C18 column is a typical choice for the stationary phase, providing good retention and separation of moderately non-polar compounds like this compound. The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, and may be run under isocratic or gradient elution conditions to optimize the separation. nih.govresearchgate.net

UV detection is a common and robust detection mode for aromatic compounds containing a chromophore, such as the phenyl group in this compound. nih.govgoogle.com The selection of the detection wavelength is crucial for achieving optimal sensitivity and should correspond to an absorbance maximum of the analyte.

Disclaimer: Detailed HPLC analytical method parameters for this compound are not extensively documented. The table below outlines a potential RP-HPLC method with UV detection, based on established methods for similar N-substituted propanamides and aromatic compounds. nih.govresearchgate.net

Interactive Data Table: Example HPLC-UV Parameters for Analysis of Aromatic Amides

ParameterValue
HPLC System Agilent 1290 Infinity LC or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Diode Array Detector (DAD) or UV-Vis
Detection Wavelength 220 nm
Injection Volume 10 µL

Method Validation Parameters in Analytical Chemistry

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. youtube.com The key parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). sepscience.comsepscience.com

Accuracy, Precision, and Selectivity

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material or a spiked sample) and expressing the result as a percentage recovery. youtube.com For pharmaceutical analysis, recovery values are often expected to be within 98-102%.

Precision is the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories.

Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In chromatographic methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples, and by achieving baseline separation between the analyte and other components. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It is often determined based on the signal-to-noise ratio (S/N), typically with a ratio of 3:1. sepscience.comnih.gov

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is commonly established at a signal-to-noise ratio of 10:1. sepscience.comnih.gov Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com

Disclaimer: Specific method validation data for this compound is not available in the public domain. The following table provides typical acceptance criteria and potential performance characteristics for a validated HPLC method for a compound of this type, based on general guidelines and published data for analogous compounds. nih.govchromatographyonline.comdemarcheiso17025.comresearchgate.net

Interactive Data Table: Example Method Validation Parameters and Acceptance Criteria

ParameterExample Value/Acceptance Criterion
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2%
Selectivity No interference at the analyte's retention time
LOD (ng/mL) 0.5 - 2.0
LOQ (ng/mL) 2.0 - 10.0
Linearity (Correlation Coefficient, r²) ≥ 0.999

Future Research Directions for 3 4 Butoxyphenyl Propanamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 3-(4-Butoxyphenyl)propanamide and its derivatives can be advanced by exploring modern catalytic systems that offer improved efficiency, selectivity, and sustainability. While classical amide bond formation methods are applicable, contemporary approaches could provide significant advantages.

Future research should focus on:

Advanced Catalytic Methods: Investigation into copper-catalyzed N-arylation of prolinamides has demonstrated the utility of metal catalysts in forming C-N bonds under relatively mild conditions. nih.gov Similar strategies could be adapted for the synthesis of this compound, potentially leading to higher yields and fewer byproducts.

Green Chemistry Approaches: The development of synthetic routes that align with the principles of green chemistry is a critical goal. This includes the use of environmentally benign solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. For instance, processes for producing N-(halomethyl)acylamides have been patented, suggesting avenues for functionalizing the amide nitrogen under specific conditions. google.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety and scalability. Exploring the synthesis of this compound using flow reactors could streamline its production and facilitate the rapid generation of a library of derivatives for biological screening.

Design and Synthesis of Advanced Derivatives with Tailored Biological Activities

The core structure of this compound provides a versatile scaffold for the design and synthesis of new derivatives with potentially enhanced or novel biological activities. Structure-activity relationship (SAR) studies of related compounds offer valuable insights for guiding the design of these new molecules.

Key areas for exploration include:

Modification of the Butoxy Group: The length and nature of the alkoxy chain can significantly impact biological activity. Research on (4-alkoxyphenyl)glycinamides as GPR88 agonists has shown that variations in the alkoxy group influence potency. nih.gov A systematic exploration of different ether linkages at the para-position of the phenyl ring could lead to derivatives with optimized pharmacokinetic and pharmacodynamic properties.

Substitution on the Phenyl Ring: The introduction of various substituents on the aromatic ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For example, the synthesis of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives has yielded potent xanthine (B1682287) oxidase inhibitors. nih.gov

Alterations to the Propanamide Moiety: The propanamide side chain is another key area for modification. Shortening, lengthening, or introducing conformational constraints to this chain could lead to derivatives with altered selectivity and activity profiles. The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has produced compounds with promising antimicrobial and anticancer properties. nih.govnih.gov

A summary of potential modifications and their rationale is presented in the table below:

Modification Site Proposed Change Rationale based on Analogous Compounds Potential Biological Target
Butoxy GroupVarying alkyl chain length (methoxy, ethoxy, etc.)Optimization of potency and pharmacokinetic properties nih.govGPR88, S1P1 receptors nih.govnih.gov
Phenyl RingIntroduction of electron-withdrawing or -donating groupsModulation of electronic properties and target binding nih.govXanthine oxidase, various receptors nih.gov
Propanamide ChainIsosteric replacements (e.g., with oxadiazoles)Improvement of metabolic stability and potency nih.govGPR88 nih.gov
Amide NitrogenSubstitution with various aryl or alkyl groupsExploration of diverse biological activities sigmaaldrich.comnih.govImmunosuppressive targets, opioid receptors sigmaaldrich.comnih.gov

Deeper Mechanistic Elucidation of Biological Effects at the Molecular Level

Should initial screenings reveal biological activity for this compound or its derivatives, a thorough investigation into the underlying molecular mechanisms will be crucial.

Future mechanistic studies should encompass:

Target Identification and Validation: If a desired biological effect is observed, identifying the specific molecular target(s) will be a primary objective. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches. The study of N-alkoxyimides and -amides as potential antipsychotic agents revealed affinities for D2, 5-HT2, and 5-HT1A receptors. nih.gov

Enzyme Kinetics and Receptor Binding Assays: For derivatives showing inhibitory activity against enzymes like xanthine oxidase, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov Similarly, for receptor-active compounds, radioligand binding assays can determine affinity and selectivity.

Cellular Pathway Analysis: Understanding how these compounds affect cellular signaling pathways is essential. For instance, the anticancer properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were linked to their ability to reduce cell viability and suppress migration. nih.gov

Integration of Computational and Experimental Studies for Predictive Modeling

The integration of computational chemistry with experimental research can significantly accelerate the drug discovery and development process.

This integrated approach should involve:

In Silico Screening: Virtual screening of large compound libraries against known biological targets can help prioritize the synthesis of derivatives with the highest probability of being active. Robust in silico models have been used to predict the leishmanicidal activity of N-aryl-propanamides. nih.gov

Molecular Docking and Dynamics: These computational tools can provide insights into the binding modes of this compound derivatives with their putative targets. Molecular docking and dynamics studies of a xanthine oxidase inhibitor indicated that hydrogen bonding with specific amino acid residues was crucial for its binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of derivatives with their biological activities, QSAR models can be developed to predict the activity of yet-unsynthesized compounds, thereby guiding further synthetic efforts.

Investigation of Non-Therapeutic Academic Applications (e.g., material science, chemical biology probes)

Beyond potential therapeutic applications, this compound and its derivatives could serve as valuable tools in other scientific disciplines.

Potential non-therapeutic applications include:

Chemical Biology Probes: Fluorescently tagged or biotinylated derivatives could be synthesized to serve as chemical probes for studying the localization and function of their biological targets within cells and tissues.

Material Science: The self-assembly properties of amide-containing molecules can be exploited in material science. The synthesis of alkoxyphenyl- and alkoxytolanylmelamines has been explored in the context of star-shaped conjugated systems, suggesting that the butoxyphenyl moiety could be incorporated into novel materials with interesting electronic or photophysical properties. researchgate.net

Catalyst Development: The prolinamide structure has been used to construct chiral catalysts. nih.gov It is conceivable that derivatives of this compound could be developed into novel organocatalysts for asymmetric synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.